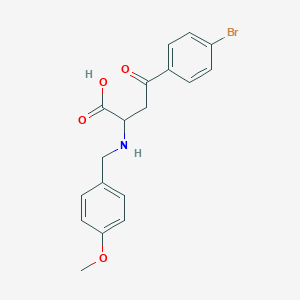

4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a methoxybenzylamino group, and a butanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acylation: The amine is acylated with succinic anhydride to introduce the butanoic acid moiety.

Hydrolysis: The final step involves hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products include 4-(4-bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid derivatives with oxidized methoxybenzyl groups.

Reduction: Products include alcohol derivatives of the original compound.

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxybenzylamino group can form hydrogen bonds or electrostatic interactions with target molecules. The butanoic acid moiety may enhance solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Chlorophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid

- 4-(4-Fluorophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid

- 4-(4-Methylphenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with chlorine, fluorine, or methyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes findings from multiple studies to elucidate its pharmacological potential, mechanisms of action, and structural characteristics.

Chemical Structure

The compound is characterized by the following molecular formula: C15H16BrN1O3. Its structure includes a bromophenyl group and a methoxybenzyl group linked to an oxobutanoic acid moiety, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation, which may contribute to the compound's ability to scavenge free radicals.

Cytotoxicity

Preliminary evaluations indicate that this compound may possess cytotoxic properties against various cancer cell lines. For instance, related compounds have been tested against MCF-7 breast cancer cells and exhibited varying degrees of cytotoxicity, which could be attributed to the structural motifs present in this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amide and carboxylic acid functionalities facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

- Electron-Withdrawing Effects : The bromine atom in the para position can influence the electronic properties of the molecule, potentially enhancing its reactivity towards biological macromolecules.

Structural Analysis

The crystal structure of similar compounds reveals significant insights into their biological activity. For instance, the dihedral angles between various functional groups can affect molecular interactions and stability in biological systems. Such structural characteristics are essential for understanding how modifications might enhance or diminish activity.

| Structural Feature | Description |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential enzyme interactions. |

| Methoxy Group | May increase electron donation capacity, improving antioxidant activity. |

| Oxobutanoic Acid Moiety | Critical for enzyme inhibition and potential therapeutic effects. |

Case Studies

- Cyclooxygenase Inhibition : A study on structurally similar compounds demonstrated IC50 values indicating moderate inhibition of COX-2, suggesting that this compound could exhibit similar properties .

- Cytotoxicity Testing : In vitro studies on related oxobutanoic acids showed significant cytotoxic effects on cancer cell lines, indicating that this compound might also be effective against certain types of cancer cells .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCOTRAOVBMTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.